molecular formula C8H7BrClNO2 B11759060 Methyl 6-amino-3-bromo-2-chlorobenzoate CAS No. 943138-46-3

Methyl 6-amino-3-bromo-2-chlorobenzoate

Cat. No.: B11759060
CAS No.: 943138-46-3
M. Wt: 264.50 g/mol
InChI Key: AAMOTLXSQKECMF-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 2-chlorobenzoate to introduce the bromo substituent. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final product is obtained through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-2-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Esterification: Methanol (CH3OH) and sulfuric acid (H2SO4).

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.

    Coupling Products: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Methyl 6-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-chlorobenzoate
  • Methyl 3-bromo-2-chlorobenzoate
  • Methyl 6-amino-2-bromo-3-chlorobenzoate

Uniqueness

Methyl 6-amino-3-bromo-2-chlorobenzoate is unique due to the specific positions of its substituents, which can significantly influence its reactivity and interactions compared to similar compounds. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (amino) groups on the benzene ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

943138-46-3

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

AAMOTLXSQKECMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Br)N

Origin of Product

United States

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